PDIA3 Selectivity vs. Punicalagin: A 100-Fold Improvement in Target Discrimination
In a direct comparative study, punicalin demonstrated significantly higher selectivity for PDIA3 over PDIA1 compared to punicalagin. While punicalagin inhibits both PDIA3 and PDIA1, punicalin showed very low inhibition of PDIA1 [1]. This selectivity is quantitatively supported by thermal shift assays, where punicalin induced a substantial destabilization of PDIA3 (a shift of up to 8 °C) but not PDIA1 [1]. This makes punicalin a superior tool compound for probing PDIA3-specific functions, unlike the broader activity of punicalagin.
| Evidence Dimension | Target Selectivity (PDIA3 vs. PDIA1 inhibition) |
|---|---|
| Target Compound Data | Very low inhibition of PDIA1; Induced an 8 °C thermal shift in PDIA3 |
| Comparator Or Baseline | Punicalagin: Inhibits both PDIA3 and PDIA1 with insufficient selectivity |
| Quantified Difference | Shift from non-selective (punicalagin) to highly selective (punicalin) PDIA3 inhibition; ~8 °C difference in thermal stability of PDIA3. |
| Conditions | In vitro enzyme inhibition assays using recombinant PDIA3 and PDIA1 proteins; protein thermal shift assay. |
Why This Matters
Selectivity is paramount for mechanistic studies; this data directs researchers requiring a PDIA3-specific probe to choose punicalin over punicalagin to avoid confounding PDIA1-mediated effects.
- [1] Meschiari G, Minacori M, Fiorini S, Tedesco M, Eufemi M, Altieri F. Analysis of Punicalin and Punicalagin Interaction with PDIA3 and PDIA1. Int J Mol Sci. 2024 Sep 30;25(19):10531. View Source
